N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
Description
N-{2-[1-(2-Methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a benzimidazole-derived compound featuring a 2-methylbutyl substituent on the benzimidazole nitrogen and a furan-2-carboxamide group linked via an ethyl chain. This structure combines the planar aromatic benzimidazole core, known for its bioactivity in medicinal chemistry, with a polar furan carboxamide moiety. Its synthesis likely involves coupling a 2-methylbutyl-substituted benzimidazole intermediate with furan-2-carboxylic acid derivatives, followed by characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-[2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-14(2)13-22-16-8-5-4-7-15(16)21-18(22)10-11-20-19(23)17-9-6-12-24-17/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWHOMGHLUOORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Coupling with Furan-2-carboxylic Acid: The alkylated benzodiazole is coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The ethyl linker can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
The substituent on the benzimidazole nitrogen significantly influences physicochemical properties and bioactivity. Key comparisons include:
Analysis : The 2-methylbutyl group in the target compound offers moderate lipophilicity compared to the smaller 2-methylallyl or bulkier ethyl-phenyl substituents. Chirality in the phenyl-ethyl derivative highlights the role of stereochemistry in target binding.
Carboxamide Group Variations
The carboxamide group’s structure impacts electronic properties and hydrogen-bonding capacity:
Thiourea hybrids introduce additional hydrogen-bonding sites.
Key Research Findings and Data Tables
Spectroscopic Comparison of Furan Carboxamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
